2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid

Vue d'ensemble

Description

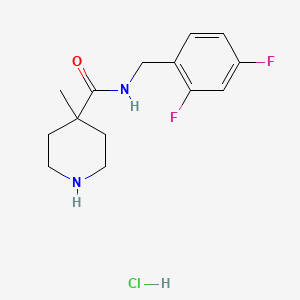

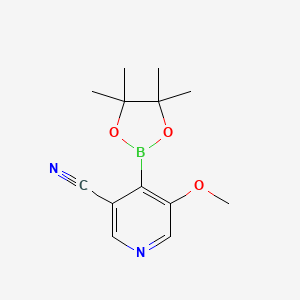

2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid is a chemical compound with the CAS Number: 1017779-10-0 . It has a molecular weight of 234.17 . The IUPAC name for this compound is [2-methoxy-6-(trifluoromethyl)phenyl]acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9F3O3/c1-16-8-4-2-3-7(10(11,12)13)6(8)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound is a solid powder at ambient temperature . It has a boiling point of 148-150°C .Applications De Recherche Scientifique

Application in Biomedical Field and Industrial Uses

Syringic acid (SA), which shares a similar phenolic compound structure to 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid, demonstrates a broad range of therapeutic applications. These applications include the prevention of diabetes, cardiovascular diseases, cancer, and cerebral ischemia. SA also exhibits antioxidant, antimicrobial, anti-inflammatory, antiendotoxic, neuroprotective, and hepatoprotective activities. Its therapeutic properties are attributed to the presence of methoxy groups on the aromatic ring, which effectively scavenge free radicals and alleviate oxidative stress markers. SA modulates enzyme activity, protein dynamics, and transcription factors involved in various diseases. Apart from biomedical applications, SA is used industrially in bioremediation, photocatalytic ozonation, and laccase-based catalysis (Srinivasulu et al., 2018).

Role in Acidizing Operations in Carbonate and Sandstone Formations

In the context of acidizing operations in carbonate and sandstone formations, organic acids, including acetic acid, have been used as alternatives to hydrochloric acid (HCl). These organic acids are less corrosive and offer retardation performance, which makes them suitable for high-temperature applications. Organic acids are used for formation damage removal, dissolution of drilling mud filter cakes, and as iron sequestering agents. The main challenge with these acids is the solubility of reaction product salts, particularly in calcium-rich formations (Alhamad et al., 2020).

Photocatalytic Degradation of Organic Compounds

Advanced oxidation processes (AOPs) have been used for the degradation of organic compounds like acetaminophen, where by-products such as hydroquinone, acetamide, oxalic acid, formic acid, and acetic acid are generated. Understanding the degradation pathways of these compounds and their biotoxicity is crucial for enhancing the effectiveness of AOPs in treating recalcitrance compounds in the environment (Qutob et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes .

Orientations Futures

While specific future directions for this compound are not mentioned in the retrieved data, compounds with similar structures have shown promise in various fields. For example, trifluoromethylpyridines have been used as key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of compounds with similar structures will be discovered in the future .

Mécanisme D'action

Target of Action

It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . This suggests that 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can undergo electrophilic substitution due to excessive π-electrons delocalization . This suggests that 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid might interact with its targets through a similar mechanism.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid might affect multiple biochemical pathways.

Result of Action

Similar compounds have shown inhibitory activity against various viruses , suggesting that 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid might have similar effects.

Propriétés

IUPAC Name |

2-[2-methoxy-6-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-16-8-4-2-3-7(10(11,12)13)6(8)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLWLKKEYBOIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674011 | |

| Record name | [2-Methoxy-6-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid | |

CAS RN |

1017779-10-0 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Methoxy-6-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine hydrochloride](/img/structure/B1421146.png)

![2-[2-(4-Methoxy-phenyl)-ethyl]-piperidine hydrochloride](/img/structure/B1421159.png)

![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride](/img/structure/B1421164.png)